4-Difluoromethyl-2-(trifluoromethyl)benzonitrile

Description

Structural Identification and Nomenclature

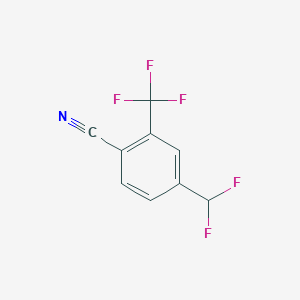

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile is a polyfluorinated aromatic nitrile characterized by distinct substitution patterns on its benzene ring. Its systematic IUPAC name, 2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile , reflects the positions and types of fluorine-containing substituents.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₄F₅N |

| Molecular Weight | 221.13 g/mol |

| SMILES Notation | C(#N)C₁=CC=C(C(F)F)C=C₁C(F)(F)F |

| InChIKey | NHHLDUDHURVDPE-UHFFFAOYSA-N |

| CAS Registry Number | 1807192-90-0 |

The benzene core features:

- A cyano group (-C≡N) at position 1.

- A difluoromethyl group (-CF₂H) at position 2.

- A trifluoromethyl group (-CF₃) at position 4.

X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring, with fluorine atoms inducing minimal steric distortion due to their small atomic radius.

Historical Context in Fluorinated Aromatic Chemistry

The synthesis of fluorinated aromatics evolved significantly in the 20th century, driven by advances in fluorine-handling techniques:

- Early methods : Swarts’ reaction (1898) utilized SbF₃ to convert benzotrichloride to trifluoromethyl derivatives, laying groundwork for -CF₃ substitution.

- Mid-20th century : Catalytic methods employing Al(III) or Pd(II) enabled regioselective cyclization of fluoroalkenes, facilitating access to complex fluorinated PAHs.

- Modern synthesis : The target compound is synthesized via multi-step halogen exchange (e.g., bromination of m-trifluoromethylfluorobenzene followed by cyano substitution with CuCN).

A 2020 patent demonstrated a scalable route using phase-transfer catalysis and cuprous cyanide , achieving >98% purity via vacuum distillation.

Significance of Fluorine Substitution Patterns

The strategic placement of fluorine atoms confers unique physicochemical properties:

Electronic Effects:

Solubility and Stability:

Applications:

- Pharmaceutical intermediates : Serves as a precursor to androgen receptor antagonists (e.g., enzalutamide).

- Agrochemicals : Fluorine’s metabolic resistance enhances pesticide longevity.

This compound exemplifies how fluorine’s electronic and steric properties can be harnessed to tailor materials for advanced applications.

Properties

IUPAC Name |

4-(difluoromethyl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-8(11)5-1-2-6(4-15)7(3-5)9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHLDUDHURVDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis from 4-Methylbenzonitrile

One of the well-established routes begins with 4-methylbenzonitrile, which undergoes a series of functionalization steps:

Step 1: Bromination

The methyl group on 4-methylbenzonitrile is selectively brominated using dibromo hydantoin in glacial acetic acid, yielding 4-bromo-2-methylbenzonitrile. This step is performed under reflux with controlled temperature to prevent over-bromination.Step 2: Cyanation

The brominated intermediate reacts with cuprous cyanide, replacing the bromine with a cyano group to produce 4-cyano-2-methylbenzonitrile. This nucleophilic substitution is carried out under reflux with stirring, typically in a solvent such as quinoline.Step 3: Trifluoromethylation

The key step involves introducing the trifluoromethyl group, often using reagents like trifluoromethyl iodide or other CF₃ sources, under catalytic conditions. This step yields 4-trifluoromethyl-2-methylbenzonitrile.Step 4: Difluoromethylation

The introduction of the difluoromethyl group (CHF₂) is achieved via fluorinating reagents such as diethylaminosulfur trifluoride (DAST). This step converts 4-trifluoromethyl-2-methylbenzonitrile into 4-(difluoromethyl)-2-(trifluoromethyl)benzonitrile.Step 5: Purification

The crude product is purified through short-path distillation or chromatography to obtain high purity.

- Uses readily available starting materials.

- Well-understood reaction mechanisms.

- Suitable for scale-up with proper safety measures.

- Multiple steps with moderate overall yield (~45%).

- Use of hazardous reagents like DAST and cyanide compounds.

Direct Trifluoromethylation and Difluoromethylation Using Fluorinating Agents

Recent advances focus on direct functionalization of benzene rings:

Method:

Using trifluoromethylating reagents such as Togni’s reagent or trifluoromethyl sulfonates, combined with difluoromethylating agents like difluoromethyl zinc or other organometallics, the benzene ring can be selectively functionalized at the ortho position relative to the nitrile group.Reaction Conditions:

These reactions are typically performed in polar solvents such as acetonitrile or DMF, with catalysts like copper or iron salts, at elevated temperatures (80–120°C).Outcome:

This approach simplifies the synthesis by reducing the number of steps, yielding the target compound directly or via minimal intermediate isolation.

- Fewer steps and higher atom economy.

- Potential for higher yields and fewer purification steps.

- Requires specialized reagents and catalysts.

- Still under development for large-scale applications.

Synthesis via Chlorination and Cyanation of 4-Trifluoromethylbenzonitrile

An alternative pathway involves starting from 4-trifluoromethylbenzonitrile:

Step 1: Chlorination

Chlorination at the ortho position using chlorinating agents like sulfuryl chloride.Step 2: Cyanation

Cyanation using potassium ferrocyanide or similar cyanating agents in the presence of palladium catalysts at high temperatures (160–190°C).Step 3: Difluoromethylation

Subsequent fluorination to introduce the CHF₂ group, often employing reagents like DAST or similar fluorinating agents.

- Utilizes commercially available 4-trifluoromethylbenzonitrile.

- Suitable for large-scale synthesis with optimized conditions.

- Harsh reaction conditions.

- Use of toxic reagents like chlorinating agents and cyanides.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Remarks |

|---|---|---|---|---|---|

| Conventional Multi-step | 4-Methylbenzonitrile | Dibromo hydantoin, CuCN, CF₃ reagents, DAST | Bromination, Cyanation, Trifluoromethylation, Difluoromethylation | ~45% | Well-established, scalable with safety measures |

| Direct Functionalization | Benzene derivatives | Togni’s reagent, Difluoromethyl organometallics | Electrophilic trifluoromethylation, Difluoromethylation | Variable | Emerging, fewer steps |

| Chlorination + Cyanation | 4-Trifluoromethylbenzonitrile | Sulfuryl chloride, Potassium ferrocyanide, DAST | Chlorination, Cyanation, Difluoromethylation | 30–50% | Suitable for large scale, harsh conditions |

Research Findings and Notes

- The conventional multi-step synthesis remains the most reliable method for laboratory and pilot-scale production, despite moderate yields and the use of hazardous reagents.

- Innovations in direct fluorination and functionalization are promising but require further development for industrial application.

- Safety considerations are paramount, especially when handling reagents like DAST, cyanides, and chlorinating agents.

- Purification techniques such as distillation and chromatography are critical for obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those containing trifluoromethyl groups. Its applications include:

- Synthesis of Fluvoxamine : This compound is utilized in the production of fluvoxamine, an antidepressant medication. The incorporation of fluorinated groups enhances the drug's efficacy and metabolic stability.

- MALT1 Inhibitor Development : It is also used in developing inhibitors targeting MALT1, a protein involved in various cancers, thus highlighting its potential in oncology.

- Herbicide Production : The compound is involved in synthesizing flusulfinam, an herbicide that demonstrates effective weed control.

Interaction Studies

Preliminary studies indicate that this compound interacts with biological systems, forming complexes with various targets. This property is crucial for understanding its mechanism of action and potential therapeutic uses.

Materials Science

The unique electronic properties of this compound make it a candidate for advanced materials development. Its dual fluorinated structure may lead to distinctive reactivity patterns, enabling the design of novel materials with specific functionalities.

Case Studies

| Application | Description | Outcome |

|---|---|---|

| Fluvoxamine Synthesis | Used as an intermediate for fluvoxamine production | Enhanced drug efficacy |

| MALT1 Inhibitor Development | Key role in synthesizing MALT1 inhibitors | Potential cancer treatment |

| Herbicide Flusulfinam | Integral to the synthesis of flusulfinam herbicide | Effective weed control |

Mechanism of Action

The mechanism by which 4-Difluoromethyl-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, molecular properties, and applications:

Physicochemical Properties and Reactivity

- Electron-Withdrawing Effects: Trifluoromethyl (-CF₃): Enhances stability and lipophilicity across all analogs. Its strong EWG nature reduces electron density on the aromatic ring, improving resistance to oxidation . Nitro (-NO₂): Further increases stability but reduces solubility in polar solvents compared to -CHF₂ or -OCH₃ . Amino (-NH₂): Introduces basicity and reactivity, making it prone to electrophilic substitution or coupling reactions (e.g., Hofmann alkylation in MDV3100 synthesis) .

- Fluoro (-F): Enhances bioavailability and resistance to enzymatic degradation, as seen in metaflumizone metabolites .

Biological Activity

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile, with the chemical formula C9H4F5N and CAS number 1807192-90-0, is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups. This unique structure imparts significant electronic properties, making it a subject of interest in medicinal chemistry and materials science. The compound's potential applications span from pharmaceutical intermediates to agrochemicals.

The presence of multiple fluorine atoms in this compound enhances its lipophilicity and electron-withdrawing capacity. These characteristics are crucial for its interaction with biological systems, as they can influence solubility, permeability, and reactivity with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through the following mechanisms:

- Hydrogen Bonding : The trifluoromethyl group enhances the potential for hydrogen bonding with target proteins.

- Covalent Bonding : The difluoromethyl group can participate in covalent interactions with nucleophilic residues in proteins, altering their function.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in:

- Anticancer Activity : Preliminary studies suggest that this compound may serve as a precursor in the synthesis of drugs targeting cancer cells.

- Enzyme Inhibition : It has been explored as a potential inhibitor for various enzymes, including histone deacetylases (HDACs), which play critical roles in cancer biology.

Case Studies and Research Findings

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound were synthesized to evaluate their efficacy as anticancer agents. These derivatives showed enhanced potency compared to non-fluorinated analogs due to improved membrane permeability and target specificity .

- Inhibition of HDAC6 : Research indicated that compounds derived from this compound acted as selective inhibitors of HDAC6. These inhibitors were shown to exhibit a two-step slow-binding mechanism, highlighting their potential therapeutic application in treating cancers characterized by aberrant HDAC activity .

- Pharmaceutical Applications : The compound has been utilized as an intermediate in synthesizing FDA-approved drugs containing trifluoromethyl groups, enhancing their pharmacological profiles .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Trifluoromethyl)benzonitrile | Trifluoromethyl group only | Less electron-deficient than 4-Difluoro... |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Fluoro and trifluoro groups | Potentially different reactivity patterns |

| 3,5-Difluoro-2-(trifluoromethyl)benzonitrile | Different substitution pattern | May exhibit different biological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-difluoromethyl-2-(trifluoromethyl)benzonitrile?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, substituting halogen atoms (e.g., chlorine) in precursor molecules (e.g., 4-chloro-2-(trifluoromethyl)benzonitrile) with difluoromethyl groups under anhydrous conditions. Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronate esters (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) may also be employed to introduce substituents .

- Key Considerations : Monitor reaction progress using NMR to track fluorine incorporation and confirm regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a Waters Spherisorb ODS-2 column (L1 phase) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention times for related analogs (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) are ~3.0 minutes .

- LC-MS : Confirm molecular weight (calc. 221.12 g/mol) and detect impurities via high-resolution mass spectrometry.

- NMR : and NMR to verify substitution patterns; NMR for fluorine environment analysis .

Q. What are the primary research applications of fluorinated benzonitriles like this compound?

- Medicinal Chemistry : Fluorine atoms enhance metabolic stability and bioavailability. This compound serves as a precursor for antitumor agents (e.g., analogs of bicalutamide) or kinase inhibitors .

- Material Science : Used in liquid crystals or polymers due to its electron-withdrawing trifluoromethyl group, which improves thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodology :

- Standardized Solubility Assays : Use USP protocols with controlled pH buffers (e.g., phosphate buffer pH 6.8) and temperature (25°C ± 0.5°C).

- HPLC Quantification : Compare solubility in DMSO, acetonitrile, and aqueous solutions. Discrepancies often arise from residual solvents or polymorphic forms .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) with ligands like XPhos for Suzuki-Miyaura couplings. Optimize solvent (toluene vs. THF) and base (KCO vs. CsCO) .

- Kinetic Analysis : Use in situ NMR to monitor coupling intermediates. For example, arylboronate intermediates (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) show distinct peaks at δ 1.3 ppm (Bpin protons) .

Q. How can trace impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) be quantified during quality control?

- HPLC Parameters :

| Column | Mobile Phase | Flow Rate | Detection | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| C18 (L1) | Acetonitrile/Water (70:30) | 1.0 mL/min | UV 254 nm | 0.05% (w/w) |

- Validation : Spike impurities into the sample matrix and calculate recovery rates (target: 95–105%). Relative response factors (RRF) for 4-amino derivatives are typically 1.4 compared to the parent compound .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of this compound?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.